molecular formula C8H12N6 B13068836 1-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine

1-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13068836
M. Wt: 192.22 g/mol
InChI Key: UFVLTYNUCZBUDU-UHFFFAOYSA-N
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Description

1-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring and a triazole ring, both of which are known for their biological activities and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine typically involves the formation of the pyrazole and triazole rings followed by their coupling. One common method involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with ethyl hydrazinecarboxylate to form the pyrazole ring. This intermediate is then reacted with hydrazine hydrate and triethyl orthoformate to form the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols .

Scientific Research Applications

1-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to NAD+ metabolism.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. For instance, it has been identified as a potent activator of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the NAD+ salvage pathway. This activation can influence various biological processes, including metabolism and aging .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine is unique due to its specific combination of pyrazole and triazole rings, which confer distinct chemical and biological properties. Its ability to activate NAMPT with reduced CYP inhibition makes it particularly valuable in therapeutic research .

Properties

Molecular Formula

C8H12N6

Molecular Weight

192.22 g/mol

IUPAC Name

1-[2-(2-methylpyrazol-3-yl)ethyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H12N6/c1-13-7(2-4-11-13)3-5-14-6-10-8(9)12-14/h2,4,6H,3,5H2,1H3,(H2,9,12)

InChI Key

UFVLTYNUCZBUDU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CCN2C=NC(=N2)N

Origin of Product

United States

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